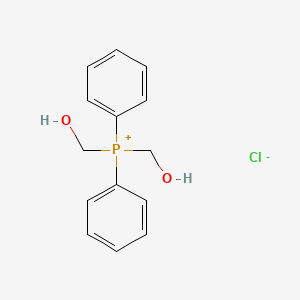![molecular formula C18H24N2O2 B14342433 Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis- CAS No. 92633-18-6](/img/structure/B14342433.png)
Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- typically involves the reaction of phenol derivatives with butanediylbis(iminomethylene) intermediates under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow systems and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The secondary amine groups may also participate in binding interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Another phenolic compound with different substituents on the aromatic ring.
Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antibacterial activity and different structural features.
Uniqueness
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- is unique due to its specific butanediylbis(iminomethylene) linkage, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Properties
CAS No. |
92633-18-6 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[[4-[(2-hydroxyphenyl)methylamino]butylamino]methyl]phenol |
InChI |
InChI=1S/C18H24N2O2/c21-17-9-3-1-7-15(17)13-19-11-5-6-12-20-14-16-8-2-4-10-18(16)22/h1-4,7-10,19-22H,5-6,11-14H2 |
InChI Key |
AVYDEJXAPPCWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCCNCC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


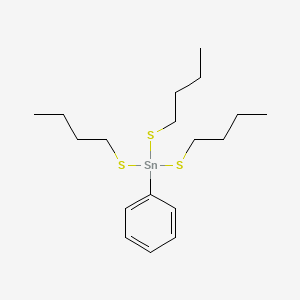


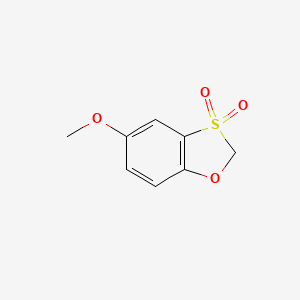
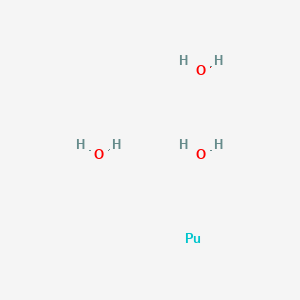
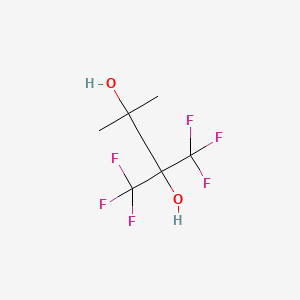
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
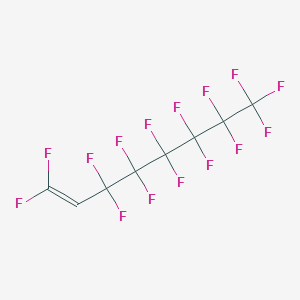
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
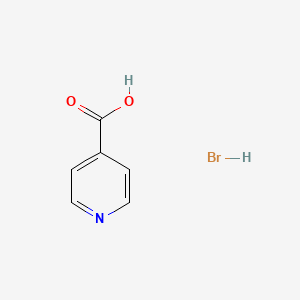
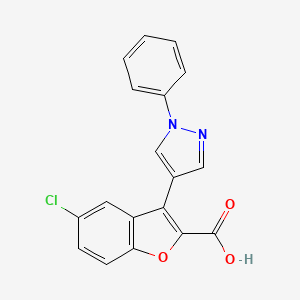
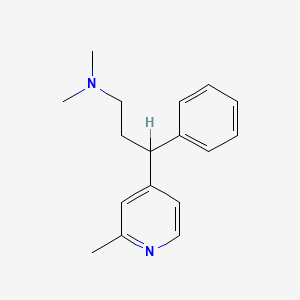
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
